molecular formula C22H16Cu2F6N4Se2 B13438351 Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate

Cat. No.: B13438351
M. Wt: 735.4 g/mol
InChI Key: JXVDSRHUFDOGJT-UHFFFAOYSA-L
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Description

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate ligands, forming a stable complex with intriguing chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate typically involves the reaction of copper salts with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate under controlled conditions. One common method includes:

    Preparation of Copper(1+) Complex: Copper(II) chloride dihydrate is dissolved in water, followed by the addition of a reducing agent such as sodium sulfite to convert copper(II) to copper(I).

    Coordination with 2-pyridin-2-ylpyridine: The copper(I) solution is then mixed with 2-pyridin-2-ylpyridine, allowing the ligand to coordinate with the copper ion.

    Addition of Trifluoromethaneselenolate: Finally, trifluoromethaneselenolate is added to the mixture, resulting in the formation of the desired complex.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate undergoes various chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under suitable conditions, altering the compound’s properties.

    Substitution: The ligands coordinated to the copper ion can be substituted with other ligands, leading to the formation of new complexes.

    Coordination Reactions: The compound can participate in coordination reactions with other metal ions or ligands, forming multi-metallic complexes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.

    Substitution Reagents: Various ligands, such as phosphines or amines, can be used for substitution reactions.

    Coordination Conditions: Reactions are typically carried out in solvents like acetonitrile or ethanol, under inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of new copper(I) or copper(II) complexes with different ligands.

Scientific Research Applications

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

    Biology: The compound’s potential cytotoxic properties are being explored for developing new anticancer agents.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate exerts its effects involves the interaction of the copper ion with molecular targets. The copper center can participate in redox reactions, influencing various biochemical pathways. The ligands, 2-pyridin-2-ylpyridine and trifluoromethaneselenolate, modulate the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) complexes with 2,2’-bipyridine: These complexes share similar coordination environments but differ in oxidation state and ligand properties.

    Copper(II) complexes with 1,10-phenanthroline:

Uniqueness

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is unique due to the presence of the trifluoromethaneselenolate ligand, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H16Cu2F6N4Se2

Molecular Weight

735.4 g/mol

IUPAC Name

copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate

InChI

InChI=1S/2C10H8N2.2CHF3Se.2Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;/h2*1-8H;2*5H;;/q;;;;2*+1/p-2

InChI Key

JXVDSRHUFDOGJT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[Se-].C(F)(F)(F)[Se-].[Cu+].[Cu+]

Origin of Product

United States

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